2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole
Description
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
5-ethyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C9H18N2/c1-3-11-5-8-4-10-6-9(8,2)7-11/h8,10H,3-7H2,1-2H3 |
InChI Key |
FYZZPSKBMZDJPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2CNCC2(C1)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted pyrroles with appropriate reagents under specific conditions . Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For instance, the use of iron (III) chloride as a catalyst in water allows for the synthesis of N-substituted pyrroles under mild conditions .
Chemical Reactions Analysis
2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or aldehydes, while reduction can yield amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent . Its unique structure makes it an attractive scaffold for drug discovery and development .
Mechanism of Action
The mechanism of action of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its observed biological activities . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with kinase pathways and other signaling molecules .
Comparison with Similar Compounds
2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole
Pyrrolo[3,4-c]pyrrole Mannich Bases
- Substituents : Aromatic/aliphatic groups at C5 (e.g., phenylpiperazine, methylsulfonylpiperazine) .
- Key Differences : These derivatives exhibit enhanced anti-inflammatory activity due to COX-2 inhibition (IC₅₀ values lower than meloxicam). The absence of a Mannich base moiety in the target compound may limit its anti-inflammatory utility .
Key Observations :
Anti-Inflammatory Activity
Antimicrobial Activity
Orexin Receptor Modulation
- Disubstituted Derivatives : Effective orexin receptor antagonists for insomnia treatment; substituents (e.g., cyclopropyl vs. ethyl) influence receptor binding kinetics .
Physicochemical Properties
| Property | 2-Ethyl-3a-methyl Derivative | 2-Cyclopropyl-3a,6a-dimethyl Derivative |
|---|---|---|
| Molecular Weight | Not reported | 180.29 |
| Solubility | Not reported | Not reported |
| LogP (Predicted) | Higher (due to ethyl group) | Lower (cyclopropyl rigidity) |
Notes:
Biological Activity
2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound belonging to the octahydropyrrolo family, characterized by its unique bicyclic structure that includes a pyrrole ring fused to a saturated cyclohexane system. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating various diseases.
- Molecular Formula : C₉H₁₈N₂
- Molecular Weight : 154.25 g/mol
- IUPAC Name : 5-ethyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
- CAS Number : Not specified but can be found in databases for specific research applications.
Structural Characteristics
The compound features ethyl and methyl substituents that influence its reactivity and biological interactions. Its structural uniqueness allows it to exhibit various biological activities, making it a candidate for further pharmacological studies.
Antiviral and Anticancer Properties
Research indicates that derivatives of this compound exhibit significant antiviral and anticancer activities. For instance:
- Antiviral Activity : Compounds related to this structure have shown effectiveness against viral infections. A study highlighted the antiviral potential of similar octahydropyrrolo compounds against HIV and other viral pathogens .
- Anticancer Activity : Various derivatives have demonstrated cytotoxic effects on cancer cell lines. For example, compounds with similar structural motifs were tested for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition of key pathways involved in disease progression:
- Enzyme Inhibition : The compound may inhibit enzymes involved in viral replication or cancer cell survival .
- Receptor Binding : Binding studies have shown that this compound can interact with various receptors, potentially modulating their activity .
Antimicrobial Activity
In addition to its antiviral and anticancer properties, this compound exhibits antimicrobial activity. Studies have reported its effectiveness against several bacterial strains and fungi:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 15.62 - 250 | Antibacterial |
| Octahydropyrrolo derivatives | 7.81 - 62.5 | Antimycobacterial |
These findings suggest that the compound could be further explored for its potential use in treating infections .
Case Studies and Research Findings
- Antiviral Efficacy : In a study focusing on the synthesis of octahydropyrrolo derivatives, researchers found that certain compounds exhibited significant antiviral activity against HIV. The mechanism was linked to their ability to inhibit viral entry into host cells .
- Cytotoxic Studies : A series of synthesized pyrroles were evaluated for their antiproliferative effects against various cancer cell lines. The results indicated that some derivatives of octahydropyrrolo structures showed promising cytotoxicity comparable to established chemotherapeutics .
- Antimicrobial Testing : A recent study assessed the antimicrobial properties of octahydropyrrolo derivatives against multiple strains of bacteria and fungi. The results demonstrated varying degrees of effectiveness, suggesting potential applications in treating infections resistant to conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
